1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
1-Methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a heterocyclic compound belonging to the imidazo[2,1-f]purine-dione family. Its core structure consists of a fused imidazole and purine-dione system, with substitutions at positions 3 (2-oxopropyl) and 8 (p-tolyl). These modifications influence its physicochemical properties and biological activity, making it a candidate for exploration in medicinal chemistry, particularly in receptor targeting and enzyme inhibition .
Properties
IUPAC Name |
4-methyl-6-(4-methylphenyl)-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-11-4-6-13(7-5-11)21-8-9-22-14-15(19-17(21)22)20(3)18(26)23(16(14)25)10-12(2)24/h4-7H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYIRTVQZSEDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound belonging to the imidazole family and classified as a purine derivative. Its unique structural features and potential biological activities make it a subject of significant interest in medicinal chemistry and pharmacology.
Structure and Synthesis
The compound's structure includes multiple functional groups: a methyl group, an oxopropyl group, a tolyl group, and a purine dione group. The synthesis typically involves multi-step organic reactions that require specific reagents and conditions to optimize yield and purity. For example, catalysts and solvents can be tailored to enhance the reaction outcomes.
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit a variety of biological activities:
The primary mechanism of action for this compound relates to its interaction with specific biological receptors. Notably, it has been shown to act as a selective antagonist for adenosine receptors (particularly A3 receptors), which are crucial in various physiological processes including neurotransmission and immune response. Molecular docking studies have been utilized to assess the binding affinity and selectivity towards these receptors.
Pharmacological Properties
The pharmacological evaluation of related imidazo[2,1-f]purines suggests potential applications in treating conditions such as depression and anxiety. For instance, derivatives of imidazo[2,1-f]purine have demonstrated significant serotonin receptor affinity (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibition. This has led to investigations into their efficacy as antidepressants and anxiolytics .
Case Studies
- Antidepressant Activity : In vivo studies have shown that certain derivatives of imidazo[2,1-f]purines exhibit antidepressant-like effects in forced swim tests (FST) in mice. One study highlighted that a specific derivative demonstrated greater potency than the standard anxiolytic drug diazepam .
- Antiviral Properties : Research has also explored the antiviral potential of related compounds against influenza viruses. In vitro assays indicated that certain derivatives inhibited viral replication in A549 cells at varying concentrations .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Key Observations :
- Position 8: The p-tolyl group (methyl-substituted phenyl) offers moderate hydrophobicity, contrasting with bulkier substituents like 3-methoxyphenyl or aminoalkyl chains in and .
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be drawn from analogs:
Receptor Affinity
- Serotonin and Dopamine Receptors: Compound 5 (), with a 6,7-dimethoxyisoquinolinylbutyl group at position 8, showed high affinity for 5-HT₁A and D₂ receptors (IC₅₀ < 100 nM), attributed to the extended aromatic substituent . The target compound’s p-tolyl group lacks electron-donating groups (e.g., methoxy), which may reduce receptor binding compared to ’s analog.
- Phosphodiesterase (PDE) Inhibition: Derivatives with alkylamino chains (e.g., ) demonstrated PDE4B/PDE10A inhibitory activity. The target compound’s 2-oxopropyl group could modulate enzyme interactions via ketone-mediated hydrogen bonding .
Kinase Inhibition
highlights an analog with a cyanophenyl group at position 7 as a kinase inhibitor, synthesized via sulfuric acid-mediated cyclization (67% yield). The target compound’s p-tolyl group may offer similar steric bulk for kinase binding, though specific data are lacking .
Structure-Activity Relationships (SAR)
- Position 8: Bulky, aromatic substituents (e.g., 3-methoxyphenyl or isoquinolinyl ) enhance receptor affinity but may reduce solubility. The p-tolyl group balances hydrophobicity and moderate bulk.
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-f]purine-2,4-dione, and how can purity be maximized?
Methodological Answer: Synthesis typically involves multi-step protocols, including alkylation, cyclization, and functional group modifications. For example, highlights the use of N-8-arylpiperazinylpropyl derivatives synthesized via nucleophilic substitution and cyclocondensation reactions. To maximize purity, column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) are recommended . Purity should be confirmed via HPLC (>95%) and melting point consistency .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
Methodological Answer: Combine 1H/13C NMR to assign hydrogen and carbon environments (e.g., aromatic protons from the p-tolyl group at δ 7.2–7.4 ppm, methyl groups at δ 1.2–1.5 ppm). IR spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for dione moieties). HRMS validates molecular weight (e.g., calculated vs. observed m/z within 2 ppm error) . For complex stereochemistry, 2D NMR (COSY, HSQC) is essential .
Q. What purification strategies are effective for this compound, particularly when dealing with byproducts?
Methodological Answer: Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for small-scale purification. For larger batches, optimize flash chromatography conditions (e.g., dichloromethane/methanol gradients) to separate structurally similar byproducts . Monitor fractions via TLC and characterize isolated compounds with mass spectrometry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of substitutions in this compound?
Methodological Answer: Employ density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., the 2-oxopropyl group as an electrophilic hotspot). Tools like Gaussian or COMSOL Multiphysics can simulate reaction pathways and transition states . Pair computational results with experimental validation (e.g., monitoring reaction intermediates via LC-MS) .
Q. What strategies resolve contradictions in biological activity data across derivatives of this compound?
Methodological Answer: Perform structure-activity relationship (SAR) studies to isolate substituent effects. For example, shows that 8-substituted aryl groups modulate adenosine receptor antagonism. Use dose-response assays (e.g., cAMP inhibition in HEK293 cells) to quantify potency differences. Cross-reference with molecular docking to explain binding affinity variations (e.g., hydrophobic interactions with p-tolyl vs. polar groups) .
Q. How can AI-driven experimental design accelerate the development of novel derivatives?
Methodological Answer: Implement machine learning (ML) models trained on existing synthetic data (e.g., reaction yields, substituent compatibility) to predict optimal conditions. Platforms like ICReDD’s reaction path search methods combine quantum chemical calculations and experimental feedback loops to prioritize high-yield routes . For example, ML can suggest solvent systems (e.g., DMF vs. THF) based on polarity and steric effects .
Q. What analytical methods address challenges in characterizing degradation products under physiological conditions?
Methodological Answer: Use LC-HRMS/MS to track hydrolytic or oxidative degradation (e.g., cleavage of the 2-oxopropyl group in PBS at pH 7.4). Accelerated stability studies (40°C/75% RH) combined with multivariate analysis (e.g., PCA) identify critical degradation pathways. Isotope labeling (e.g., ¹³C at the purine core) can trace metabolic fate in vitro .
Contradiction Analysis & Validation
Q. How to reconcile discrepancies in reported biological potency between in vitro and in vivo studies?
Methodological Answer: Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability differences. Use radiolabeled compounds (e.g., ³H or ¹⁴C) to quantify tissue distribution. For example, poor CNS penetration due to the compound’s logP >3 may explain reduced in vivo efficacy despite high in vitro receptor affinity .
Q. What experimental controls ensure reproducibility in synthetic yields across labs?
Methodological Answer: Standardize reaction parameters (e.g., anhydrous solvents, inert atmosphere) and validate via interlab studies. Use internal standards (e.g., deuterated analogs) in NMR to confirm reaction progress. Publish detailed protocols with kinetic data (e.g., time vs. yield curves) to mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
